Teduglutide

Catalog No.
S1482055
CAS No.
197922-42-2
M.F
C164H252N44O55S
M. Wt
3752.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Teduglutide

CAS Number

197922-42-2

Product Name

Teduglutide

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid

Molecular Formula

C164H252N44O55S

Molecular Weight

3752.1 g/mol

InChI

InChI=1S/C164H252N44O55S/c1-21-77(11)126(156(255)187-95(44-46-114(167)214)141(240)206-130(83(17)211)160(259)186-93(42-33-34-49-165)140(239)202-129(80(14)24-4)159(258)208-131(84(18)212)161(260)200-111(163(262)263)66-125(230)231)203-151(250)100(54-76(9)10)189-145(244)103(57-88-67-175-92-41-32-31-40-90(88)92)192-147(246)105(60-116(169)216)199-157(256)127(78(12)22-2)204-152(251)102(56-87-38-29-26-30-39-87)190-149(248)109(64-123(226)227)195-137(236)94(43-35-50-174-164(171)172)183-134(233)82(16)179-133(232)81(15)180-142(241)98(52-74(5)6)188-146(245)104(59-115(168)215)194-150(249)110(65-124(228)229)196-143(242)99(53-75(7)8)198-158(257)128(79(13)23-3)205-162(261)132(85(19)213)207-153(252)106(61-117(170)217)193-139(238)97(48-51-264-20)185-138(237)96(45-47-120(220)221)184-148(247)108(63-122(224)225)197-155(254)113(72-210)201-144(243)101(55-86-36-27-25-28-37-86)191-154(253)112(71-209)182-119(219)70-177-136(235)107(62-121(222)223)181-118(218)69-176-135(234)91(166)58-89-68-173-73-178-89/h25-32,36-41,67-68,73-85,91,93-113,126-132,175,209-213H,21-24,33-35,42-66,69-72,165-166H2,1-20H3,(H2,167,214)(H2,168,215)(H2,169,216)(H2,170,217)(H,173,178)(H,176,234)(H,177,235)(H,179,232)(H,180,241)(H,181,218)(H,182,219)(H,183,233)(H,184,247)(H,185,237)(H,186,259)(H,187,255)(H,188,245)(H,189,244)(H,190,248)(H,191,253)(H,192,246)(H,193,238)(H,194,249)(H,195,236)(H,196,242)(H,197,254)(H,198,257)(H,199,256)(H,200,260)(H,201,243)(H,202,239)(H,203,250)(H,204,251)(H,205,261)(H,206,240)(H,207,252)(H,208,258)(H,220,221)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,262,263)(H4,171,172,174)/t77-,78-,79-,80-,81-,82-,83+,84+,85+,91-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,126-,127-,128-,129-,130-,131-,132-/m0/s1

InChI Key

CILIXQOJUNDIDU-ASQIGDHWSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC5=CN=CN5)N

Synonyms

1: PN: US20130072430 SEQID: 4 Claimed Protein; ALX 0600; Gattex; Glucagon-like Peptide II [2-Glycine] (Human); Revestive;

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC5=CN=CN5)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC5=CN=CN5)N

Teduglutide is a recombinant analog of Glucagon-Like Peptide-2 (GLP-2), a naturally occurring hormone in the human body. GLP-2 plays a crucial role in promoting intestinal growth, proliferation, and maintenance of the cells lining the gastrointestinal tract 2: . This unique property has led to its exploration as a potential therapeutic agent for various intestinal disorders, particularly in the context of Short Bowel Syndrome (SBS).

Teduglutide in the Treatment of Short Bowel Syndrome

Short Bowel Syndrome (SBS) is a condition characterized by a significant loss of the small intestine, leading to malabsorption, malnutrition, and dependence on parenteral support (PS), which involves the administration of fluids and nutrients directly into the bloodstream 1: . Teduglutide's ability to stimulate intestinal adaptation offers a promising therapeutic approach for SBS patients.

Clinical Evidence for Teduglutide's Efficacy

Extensive clinical research has been conducted to evaluate the efficacy and safety of teduglutide in SBS patients. A pivotal phase III study demonstrated that teduglutide significantly reduced the need for parenteral support compared to placebo in adult patients with SBS dependent on PS 2: . This translated to a clinically meaningful decrease in diarrhea and fecal losses of fluids, electrolytes, and essential nutrients 1: .

Further research has explored the use of teduglutide in pediatric populations, demonstrating its potential to improve nutrient absorption and reduce dependence on parenteral nutrition in children with SBS 3: . Additionally, long-term studies have shown that teduglutide can be effective in maintaining PS reduction and even lead to complete weaning from PS in some patients 4: .

Teduglutide is a synthetic analog of glucagon-like peptide-2 (GLP-2), a naturally occurring peptide that plays a crucial role in intestinal health. Comprising 33 amino acids, teduglutide differs from native GLP-2 by a single amino acid substitution, where alanine is replaced by glycine. This modification enhances its resistance to enzymatic degradation, allowing for a longer half-life of approximately two hours compared to the seven-minute half-life of natural GLP-2 . Teduglutide is primarily used for treating short bowel syndrome, a condition that arises when a significant portion of the intestine is removed or dysfunctional, leading to malabsorption and nutritional deficiencies .

Teduglutide acts by mimicking the effects of GLP-2 on the intestines. It binds to GLP-2 receptors on intestinal cells, stimulating intestinal crypt cell proliferation and villus growth [, ]. This leads to increased intestinal surface area, improved nutrient absorption, and potentially reduced intestinal fluid secretion [, ].

Clinical trials have shown Teduglutide to be generally well-tolerated, with the most common side effects being injection site reactions, headache, abdominal pain, and nausea [].

Teduglutide's chemical structure can be represented by the formula C164H252N44O55SC_{164}H_{252}N_{44}O_{55}S with a molar mass of approximately 3752.13 g/mol . As a polypeptide, its reactions primarily involve proteolysis, where it is broken down into smaller peptides and amino acids through catabolic pathways. The drug's stability is influenced by environmental factors such as temperature and pH, which can lead to conformational changes and aggregation under stress conditions .

Teduglutide exhibits several biological activities that contribute to its therapeutic effects:

  • Intestinal Growth: It promotes mucosal growth and enhances the structural integrity of the intestinal lining.
  • Nutrient Absorption: By increasing intestinal blood flow and reducing gastrointestinal motility, teduglutide facilitates better absorption of nutrients .
  • Hormonal Effects: The drug stimulates the release of insulin-like growth factor 1 and other growth factors that are vital for intestinal health .

The clinical efficacy of teduglutide has been demonstrated in various studies, showing significant improvements in patients with short bowel syndrome, including reductions in diarrhea and the need for parenteral nutrition .

Teduglutide is synthesized using recombinant DNA technology involving modified strains of Escherichia coli. This biotechnological approach allows for the production of the peptide in a controlled environment, ensuring high purity and biological activity. The synthesis process includes fermentation, purification, and formulation into injectable forms for clinical use .

Teduglutide may interact with various medications, influencing their pharmacokinetics. Notable interactions include:

  • Increased Serum Levels: Medications such as abacavir and acetaminophen may decrease the excretion rate of teduglutide, potentially leading to elevated serum concentrations .
  • Drug Absorption: Teduglutide may enhance the absorption of concomitant oral medications due to its effects on intestinal permeability .

Clinical studies have noted adverse effects such as abdominal pain, nausea, and injection site reactions, which are essential considerations during treatment .

Glucagon-Like Peptide-1 (GLP-1)Peptide hormonePrimarily involved in glucose metabolism; shorter half-lifeDiabetes managementExenatideGLP-1 analogUsed for type 2 diabetes; promotes insulin secretionDiabetes treatmentLiraglutideGLP-1 analogLonger half-life than native GLP-1; daily dosingDiabetes treatmentSemaglutideGLP-1 analogWeekly dosing; improved efficacy over other GLP-1sDiabetes treatment

Teduglutide stands out due to its specific application in enhancing intestinal absorption and promoting mucosal growth rather than focusing solely on glucose metabolism like other GLP analogs .

Strategic Amino Acid Substitution Rationale

The molecular design of teduglutide represents a sophisticated approach to peptide engineering, centered on a single strategic amino acid substitution that fundamentally alters the compound's pharmacokinetic properties [1] [2]. The substitution of alanine with glycine at position 2 of the N-terminus was not an arbitrary choice but rather a calculated modification based on extensive structure-activity relationship studies [3] [4].

The rationale for this specific substitution emerged from comprehensive analysis of dipeptidyl peptidase-4 substrate specificity and the recognition that position 2 amino acids play a critical role in determining proteolytic susceptibility [5]. Research demonstrated that while alanine at position 2 provides an optimal substrate for dipeptidyl peptidase-4 cleavage, glycine substitution creates a significantly poorer substrate for this enzyme [6] [7].

The glycine substitution was selected after evaluating more than one hundred glucagon-like peptide-2 analogues, with particular attention to modifications that would confer dipeptidyl peptidase-4 resistance while maintaining biological activity [3] [4]. The structural characteristics of glycine, possessing only a hydrogen atom as its side chain, provide two crucial advantages: minimal steric hindrance within the enzyme's active site and reduced conformational constraints that allow for optimal positioning within the receptor binding domain [5].

Resistance to Dipeptidyl Peptidase-4 Degradation

The resistance mechanism of teduglutide to dipeptidyl peptidase-4 degradation represents a fundamental breakthrough in peptide stability engineering [6] [8]. Dipeptidyl peptidase-4 is a serine exopeptidase that cleaves dipeptides from the N-terminus of polypeptides, with a pronounced preference for substrates containing proline or alanine at position 2 [9] [7].

Native glucagon-like peptide-2 contains alanine at position 2, making it an ideal substrate for dipeptidyl peptidase-4 cleavage [10]. The enzyme cleaves the peptide bond between positions 2 and 3, generating glucagon-like peptide-2(3-33), which exhibits significantly reduced biological activity [6]. This proteolytic degradation occurs rapidly, with the native hormone having a half-life of approximately 7 minutes in circulation [6] [11].

The glycine substitution in teduglutide disrupts this degradation pathway through multiple mechanisms [12]. First, glycine lacks the methyl side chain present in alanine, reducing the favorable hydrophobic interactions between the substrate and the enzyme's S1 subsite [7]. Second, the increased conformational flexibility of glycine alters the peptide backbone geometry, creating a less favorable fit within the enzyme's active site [5]. These structural modifications result in a dramatic reduction in the enzyme's catalytic efficiency, with teduglutide demonstrating over 1000-fold increased resistance to dipeptidyl peptidase-4 cleavage compared to native glucagon-like peptide-2 [6].

Structural Comparison with Endogenous Glucagon-Like Peptide-2

The structural relationship between teduglutide and endogenous glucagon-like peptide-2 reveals the precision of the molecular engineering approach employed in its development [1] [13]. Both peptides share identical 33-amino acid lengths and maintain identical sequences across 32 of 33 positions, with the sole difference occurring at position 2 [14] [15].

PropertyEndogenous Glucagon-Like Peptide-2Teduglutide
Amino Acid Length3333
Molecular FormulaC₁₆₂H₂₄₈N₄₄O₅₅SC₁₆₄H₂₅₂N₄₄O₅₅S
Molecular Weight (Daltons)~37203752
Position 2 Amino AcidAlanineGlycine
N-terminal Sequence (positions 1-5)His-Ala-Asp-Gly-SerHis-Gly-Asp-Gly-Ser
Terminal Half-life (minutes)766-120
Dipeptidyl Peptidase-4 ResistanceSusceptibleHighly resistant

The complete amino acid sequence of teduglutide is His-Gly-Asp-Gly-Ser-Phe-Ser-Asp-Glu-Met-Asn-Thr-Ile-Leu-Asp-Asn-Leu-Ala-Ala-Arg-Asp-Phe-Ile-Asn-Trp-Leu-Ile-Gln-Thr-Lys-Ile-Thr-Asp [14] [15] [16]. This sequence differs from native glucagon-like peptide-2 only at position 2, where glycine replaces alanine [1] [13].

Secondary structure analysis reveals that teduglutide maintains the predominantly alpha-helical conformation characteristic of glucagon-like peptide-2, with circular dichroism spectroscopy indicating approximately 51-65% alpha-helical content [17]. This structural preservation is crucial for maintaining receptor binding affinity and biological activity [17].

The molecular weight difference between teduglutide (3752 Daltons) and native glucagon-like peptide-2 (approximately 3720 Daltons) reflects the additional four hydrogen atoms and two carbon atoms contributed by the glycine substitution [18] [19]. Despite this minimal structural change, the pharmacokinetic profile is dramatically altered, demonstrating the profound impact of strategic amino acid substitutions on peptide stability [6] [20].

Half-Life Extension Mechanisms

The half-life extension achieved through teduglutide's structural modifications represents one of the most significant advances in glucagon-like peptide-2 analog development [6] [20]. The primary mechanism underlying this extension involves the prevention of dipeptidyl peptidase-4-mediated degradation, which is responsible for the rapid clearance of native glucagon-like peptide-2 [8] [21].

Native glucagon-like peptide-2 exhibits a terminal half-life of approximately 7 minutes, primarily due to rapid N-terminal cleavage by dipeptidyl peptidase-4 [6] [10]. This brief half-life necessitates continuous infusion for therapeutic applications, severely limiting clinical utility [6]. The glycine substitution in teduglutide extends the terminal half-life to approximately 1.1-2.0 hours, representing a 17-fold improvement in plasma stability [20] [11] [12].

The extended half-life results from multiple contributing factors beyond dipeptidyl peptidase-4 resistance [21] [12]. The primary clearance mechanism for teduglutide shifts from proteolytic degradation to renal elimination, with plasma clearance approximately equivalent to glomerular filtration rate (123-127 mL/hr/kg) [21] [12]. This indicates that teduglutide is primarily cleared through passive glomerular filtration rather than active enzymatic degradation [21].

The volume of distribution for teduglutide (103 mL/kg) approximates blood volume, suggesting limited tissue distribution and contributing to the compound's favorable pharmacokinetic profile [21]. The bioavailability following subcutaneous administration reaches 88%, with peak plasma concentrations achieved within 3-5 hours [13] [21]. These pharmacokinetic characteristics enable once-daily dosing, representing a significant advantage over continuous infusion requirements for native glucagon-like peptide-2 [6] [20].

Pharmacokinetic ParameterMechanismImpact
Dipeptidyl Peptidase-4 ResistanceGlycine substitution creates poor enzyme substrate17-fold half-life extension
Renal ClearancePrimary elimination through glomerular filtrationPredictable, dose-proportional clearance
Limited Tissue DistributionVolume of distribution approximates blood volumeReduced peripheral degradation
High BioavailabilityResistance to gastrointestinal proteasesEfficient subcutaneous absorption

XLogP3

-15.2

Hydrogen Bond Acceptor Count

60

Hydrogen Bond Donor Count

55

Exact Mass

3750.8028943 g/mol

Monoisotopic Mass

3749.7995395 g/mol

Heavy Atom Count

264

Sequence

HGDGSFSDEMNTILDNLAARDFINWLIQTKITD

Use and Manufacturing

Teduglutide is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Teduglutide is indicated for the treatment of adults and pediatric patients 1 year of age and older with Short Bowel Syndrome (SBS) who are dependent on parenteral support.
FDA Label
Revestive is indicated for the treatment of patients aged 1 year and above with Short Bowel Syndrome (SBS). Patients should be stable following a period of intestinal adaptation after surgery. Revestive is indicated for the treatment of patients aged 1 year and above with Short Bowel Syndrome. Patients should be stable following a period of intestinal adaptation after surgery.
Treatment of short bowel syndrome

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Teduglutide is included in the database.
Gattex (teduglutide [rDNA origin]) for injection is indicated for the treatment of adult patients with short bowel syndrome (SBS) who are dependent on parenteral support. /Included in US product label/
/EXPL THER/ The currently available medications for treatment of Crohn's disease (CD) include aminosalicylates, corticosteroids, antibiotics, immunomodulators and biologic agents (infliximab, certolizumab pegol, adalimumab and natalizumab). These agents target the immune and inflammatory pathways of CD, while there is a shortage of agents that target the barrier functions of the gut that are impaired in CD. Glucagon-like peptide 2 is an enterogastrone with strong trophic effects on the intestinal mucosa. Teduglutide, the analog of glucagon-like peptide has been already approved by the US Food and Drug Administration as a treatment of short bowel syndrome. This review discusses the potential use of teduglutide in patients with CD. As there has been only one randomized placebo controlled trial of teduglutide in CD, there is a shortage of data regarding the efficacy of this agent in CD. The literature search was performed using Medline database with the use of the following key words: teduglutide, glucagon-like peptide-2, CD and inflammatory bowel disease. Based on available data, it can be concluded that this agent seems to be a promising medication in CD and further trials are required to define the place of teduglutide in treatment of CD.

MeSH Pharmacological Classification

Radiation-Protective Agents

ATC Code

A16AX08
A - Alimentary tract and metabolism
A16 - Other alimentary tract and metabolism products
A16A - Other alimentary tract and metabolism products
A16AX - Various alimentary tract and metabolism products
A16AX08 - Teduglutide

Mechanism of Action

Teduglutide is an analog of naturally occurring human glucagon-like peptide-2 (GLP-2), a peptide secreted by L-cells of the distal intestine in response to meals. GLP-2 increases intestinal and portal blood flow and inhibit gastric acid secretion. Teduglutide binds to the glucagon-like peptide-2 receptors located in enteroendocrine cells, subepithelial myofibroblasts and enteric neurons of the submucosal and myenteric plexus. This causes the release of insulin-like growth factor (IGF)-1, nitric oxide and keratinocyte growth factor (KGF). These growth factors may contribute to the increase in crypt cell growth and surface area of the gastric mucosa. Ultimately, absorption through the intestine is enhanced.
Teduglutide binds to the human and rat GLP-2 receptor (GLP-2R) with similar affinity compared to native GLP-2. Receptor binding results in intracellular cyclic adenosine 3'-5'- monophosphate (cAMP) levels and activation of several downstream signaling pathways such as protein kinase A (PKA), cAMP response element-binding protein (CREB), and activator protein-1(AP-1). The potency of teduglutide is equivalent to native GLP-2 for the GLP-2R with enhanced biological activity due to resistance to DPP-IV cleavage, resulting in a longer half-life in the circulation.
Teduglutide is an analog of naturally occurring human glucagon-like peptide-2 (GLP-2), a peptide secreted by L-cells of the distal intestine. GLP-2 is known to increase intestinal and portal blood flow, and inhibit gastric acid secretion. Teduglutide binds to the glucagon-like peptide-2 receptors located in intestinal subpopulations of enteroendocrine cells, subepithelial myofibroblasts and enteric neurons of the submucosal and myenteric plexus. Activation of these receptors results in the local release of multiple mediators including insulin-like growth factor (IGF)-1, nitric oxide and keratinocyte growth factor (KGF).

Other CAS

197922-42-2

Absorption Distribution and Excretion

The pharmacokinetic profile of teduglutide (when administered subcutaneously) is described by a one-compartment model with first order absorption in the abdomen, arm, and thigh. With escalating doses, teduglutide demonstrates linear pharmacokinetics. Absolute bioavailability, SubQ = 88%; Tmax, SubQ = 3-5 hours; Cmax, 0.05 mg/kg SubQ, SBS patients = 36 ng/mL; AUC, 0.05 mg/kg SubQ, SBS patients = 0.15 µg•hr/mL; Teduglutide does not accumulate following multiple subcutaneous administrations.
Urine
Vd, healthy subjects = 103 mL/kg
Plasma clearance, healthy subjects = 123 mL/hr/kg; This value indicates that teduglutide is primarily cleared by the kidney.
In healthy subjects, teduglutide has a volume of distribution (103 mL/kg) similar to blood volume.
In healthy subjects, Gattex administered subcutaneously had an absolute bioavailability of 88% and reached maximum plasma teduglutide concentrations at 3-5 hours after administration. Following a 0.05 mg/kg subcutaneous dose in SBS subjects, the median peak teduglutide concentration (Cmax) was 36 ng/mL and the median area under the curve (AUC0-inf) was 0.15 ug*hr/mL. No accumulation of teduglutide was observed following repeated subcutaneous administrations.
/MILK/ It is not known whether Gattex is present in human milk. Teduglutide is excreted in the milk of lactating rats, and the highest concentration measured in milk was 2.9% of the plasma concentration following a single subcutaneous injection of 25 mg/kg.
Teduglutide is a recombinant analog of human glucagon-like peptide-2 that has recently been approved for the treatment of short bowel syndrome in adults. This study was designed to study the influence of renal function and age on teduglutide pharmacokinetics. This was an open-label study with six parallel groups (6 subjects each). Three groups with renal impairment (moderate, severe and end-stage renal disease) were compared to healthy subjects with normal renal function, which were matched to the renal-impaired subjects with respect to demographics. At least two elderly subjects (=65 years) were enrolled per group. A single dose of 10 mg teduglutide was subcutaneously administered to each subject. Teduglutide plasma concentrations were measured using a validated liquid chromatography method with tandem mass spectrometric detection, and the primary pharmacokinetic variables (AUCinf and Cmax) were calculated. Area under the concentration versus time curve extrapolated to infinity (AUCinf) and maximum plasma concentration (Cmax) of teduglutide in subjects with end-stage renal disease were approximately 2.59- and 2.08-fold higher, respectively, than those of healthy subjects. The AUCinf and Cmax were also slightly higher in subjects with moderate and severe renal impairment. Comparison of healthy subjects aged <65 years with healthy elderly subjects revealed very similar pharmacokinetics in both subgroups. In our study population, the primary pharmacokinetic parameters of teduglutide increased with increased severity of renal impairment. These results suggest that the daily dose of teduglutide should be reduced by 50 % in patients with moderate and severe renal impairment and end-stage disease. We found no effect of age on the pharmacokinetics of teduglutide in healthy subjects. The treatment was well tolerated, and there were no safety concerns.

Metabolism Metabolites

Although a formal investigation has not been conducted, it is expected because teduglutide is a peptide-based drug, it will be degraded into smaller peptides and amino acids via catabolic pathways. The cytochrome P450 enzyme system is not involved in the metabolism of this drug.
The metabolic pathway of teduglutide was not investigated in humans. However, teduglutide is expected to be degraded into small peptides and amino acids via catabolic pathways, similar to the catabolism of endogenous GLP-2.

Wikipedia

Teduglutide
Synthane

Drug Warnings

Based on the pharmacologic activity and findings in animals, Gattex has the potential to cause hyperplastic changes including neoplasia. In patients at increased risk for malignancy, the clinical decision to use Gattex should be considered only if the benefits outweigh the risks. In patients with active gastrointestinal malignancy (GI tract, hepatobiliary, pancreatic), Gattex therapy should be discontinued. In patients with active non-gastrointestinal malignancy, the clinical decision to continue Gattex should be made based on risk-benefit considerations.
Adverse effects reported in controlled clinical trials in 5% or more of patients receiving teduglutide at the recommended dosage for the management of short bowel syndrome, and occurring more frequently with the drug than with placebo, include GI stomal complication (in patients with a stoma), abdominal pain, upper respiratory tract infection, nausea, abdominal distention, vomiting, fluid overload, flatulence, hypersensitivity, appetite disorder, sleep disturbance, cough, and skin hemorrhage. Across all clinical studies of the drug, injection site reactions and headache also were reported frequently.
Teduglutide may increase intestinal absorption of drugs and should be used with caution in patients receiving concomitant oral therapy with CNS agents (e.g., benzodiazepines, antipsychotic agents), drugs that require dosage titration, or drugs that have a narrow therapeutic index.
Teduglutide increases fluid absorption, which can precipitate or exacerbate congestive heart failure. Both fluid overload and congestive heart failure have been reported in clinical trials in patients receiving teduglutide. In controlled clinical trials, fluid overload was reported in 9 of 77 patients (11.7%) receiving teduglutide 0.05 mg/kg daily and 4 of 59 patients (6.8%) receiving placebo. Fluid status should be monitored routinely and parenteral support volume adjusted accordingly. Patients with cardiovascular disease (e.g., cardiac insufficiency, hypertension) should be monitored for fluid overload, especially during initiation of teduglutide therapy. If fluid overload occurs, parenteral support volume should be reduced and teduglutide therapy should be reassessed, especially in patients with cardiovascular disease. If clinically important cardiac deterioration occurs, the need for continued therapy with teduglutide should be reassessed.
For more Drug Warnings (Complete) data for Teduglutide (14 total), please visit the HSDB record page.

Biological Half Life

Terminal half-life, healthy subjects = 2 hours; Terminal half-life, SBS patients = 1.3 hours
Teduglutide has a mean terminal half-life of approximately 2 hours in healthy subjects and 1.3 hours in short bowel syndrome (SBS) subjects.

Use Classification

Human drugs -> Orphan -> Other alimentary tract and metabolism products -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: D.J. Drucker et al., World Intellectual Property Organization patent 9739031; edim, United States of America patent 5789379 (1997, 1998 both to Allelix).

General Manufacturing Information

33 amino acid glucagon-like peptide-2 ... analog manufactured using a strain of Escherichia coli modified by recombinant DNA technology

Storage Conditions

Store refrigerated at 2 °C to 8 °C (36 °F to 46 °F) for Cartons of Drug Vials and the One-vial kits. Do not freeze. Do not use beyond the expiration date on the label. Store at room temperature up to 25 °C (77 °F) for the Cartons of Ancillary Supplies.

Interactions

Teduglutide may increase intestinal absorption of drugs and should be used with caution in patients receiving concomitant oral therapy with CNS agents (e.g., benzodiazepines, antipsychotic agents), drugs that require dosage titration, or drugs that have a narrow therapeutic index.

Dates

Modify: 2023-09-14
1: Marso SP, Bain SC, Consoli A, Eliaschewitz FG, Jódar E, Leiter LA, Lingvay I, Rosenstock J, Seufert J, Warren ML, Woo V, Hansen O, Holst AG, Pettersson J, Vilsbøll T; SUSTAIN-6 Investigators. Semaglutide and Cardiovascular Outcomes in Patients with Type 2 Diabetes. N Engl J Med. 2016 Nov 10;375(19):1834-1844. Epub 2016 Sep 15. PubMed PMID: 27633186.
2: Lau J, Bloch P, Schäffer L, Pettersson I, Spetzler J, Kofoed J, Madsen K, Knudsen LB, McGuire J, Steensgaard DB, Strauss HM, Gram DX, Knudsen SM, Nielsen FS, Thygesen P, Reedtz-Runge S, Kruse T. Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. J Med Chem. 2015 Sep 24;58(18):7370-80. doi: 10.1021/acs.jmedchem.5b00726. Epub 2015 Sep 11. PubMed PMID: 26308095.
3: Kapitza C, Nosek L, Jensen L, Hartvig H, Jensen CB, Flint A. Semaglutide, a once-weekly human GLP-1 analog, does not reduce the bioavailability of the combined oral contraceptive, ethinylestradiol/levonorgestrel. J Clin Pharmacol. 2015 May;55(5):497-504. doi: 10.1002/jcph.443. Epub 2015 Jan 14. PubMed PMID: 25475122; PubMed Central PMCID: PMC4418331.

Explore Compound Types